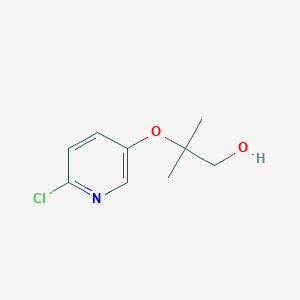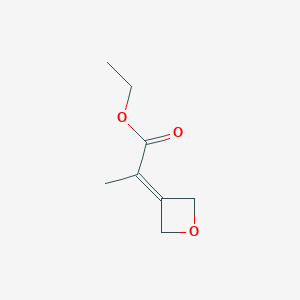![molecular formula C12H16BrN B1449368 1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine CAS No. 1935553-30-2](/img/structure/B1449368.png)
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
DMPP can be synthesized via several methods, including the reaction of 5-bromo-2-methylbenzylamine with pyrrolidine in glacial acetic acid under reflux conditions. The product is then purified using column chromatography.Molecular Structure Analysis
The molecular formula of DMPP is C12H16BrN. The IUPAC name is 1-[(5-bromo-2-methylphenyl)methyl]pyrrolidine.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of DMPP . This reaction utilizes a radical approach .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One study discusses the synthesis and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are synthesized through cyclization reactions. These compounds exhibit interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, suggesting potential as antimycobacterial agents (Yahya Nural et al., 2018).
Antiviral Potential
Another study focuses on a pyrrolidine derivative's potential as an anti-HIV agent. The structural analysis of this compound underscores its potential utility in developing inhibitors for the HIV-1 virus (R. Tamazyan et al., 2007).
Synthetic Methodologies
Research into the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach showcases the importance of pyrrolidine derivatives in synthetic chemistry. The optimized synthesis process highlights the compound's role in generating complex organic molecules with potential applications in pharmaceuticals and materials science (D. Ennis et al., 1999).
Biological Effects and Applications
The synthesis and characterization of pyrrolidine-1-carboxylic acid derivatives through Japp-Klingemann and Fischer indole cyclization reactions reveal a broad scope for designing novel compounds with potential biological activities. Such synthetic routes offer pathways to explore the therapeutic potentials of pyrrolidine derivatives (Nadimenti Mogulaiah et al., 2018).
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-4-5-12(13)8-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHPEALRCKKIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



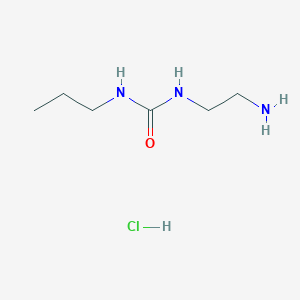
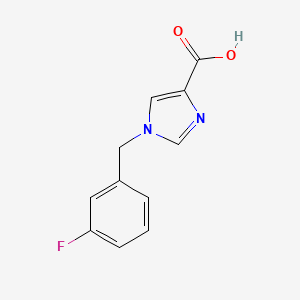
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
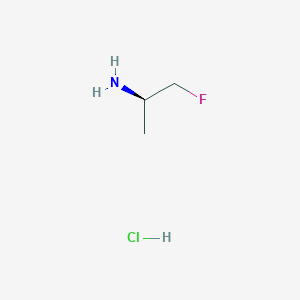
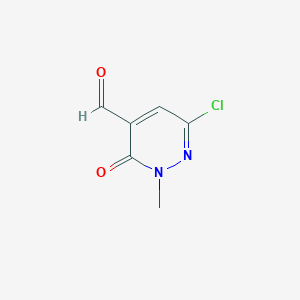
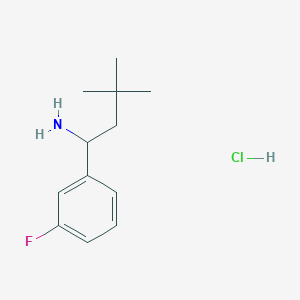
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
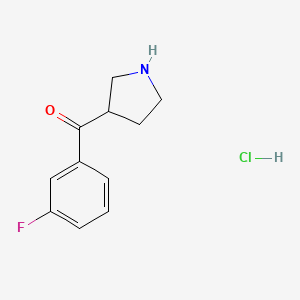

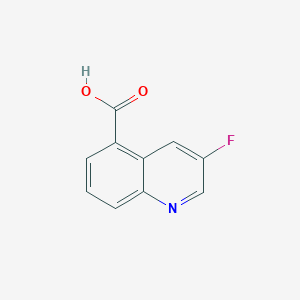
![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)

